

BWC0977: A Novel Bacterial Topoisomerase Inhibitor to Combat Antimicrobial Resistance

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Compound of Interest

Compound Name: BWC0977

Cat. No.: B15563550

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

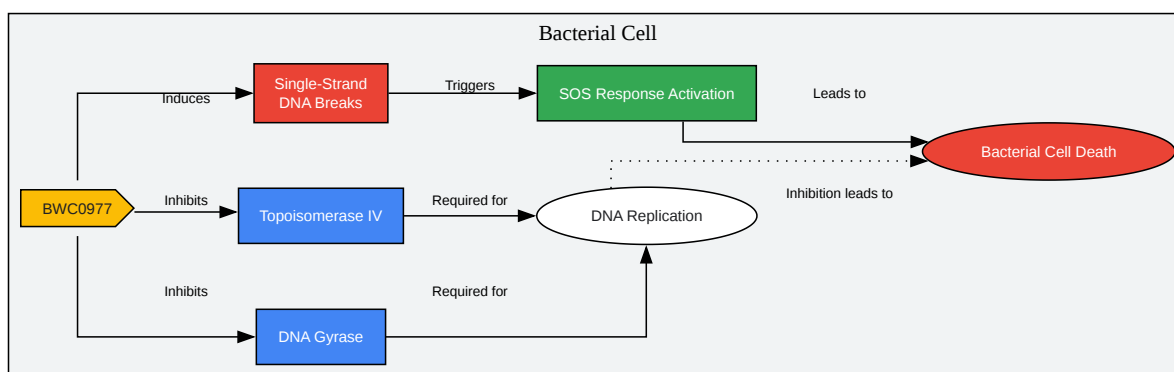
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with broad-spectrum activity against multidrug-resistant (MDR) pathogens. **BWC0977**, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising clinical candidate. This document provides a comprehensive technical overview of **BWC0977**, including its mechanism of action, in vitro and in vivo efficacy, clinical trial progress, and detailed experimental protocols.

Introduction

BWC0977 is a potent, broad-spectrum antibacterial agent that selectively inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] Its unique dual-targeting mechanism confers activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][3] Developed by Bugworks Research, **BWC0977** is being investigated in both intravenous and oral formulations, offering potential for seamless transition of care for patients with serious infections.[1][4]

Mechanism of Action

BWC0977 functions by stabilizing the cleavage complex between bacterial topoisomerases and DNA. Unlike fluoroquinolones which typically lead to double-strand DNA breaks, **BWC0977** primarily induces single-strand DNA breaks in a concentration-dependent manner.[5][6] This action triggers the bacterial SOS response, a DNA damage repair pathway, ultimately leading to bacterial cell death.[5] The balanced, low-nanomolar inhibition of both DNA gyrase and topoisomerase IV is a key feature of **BWC0977**, contributing to its potent and broad-spectrum activity and potentially lowering the frequency of resistance development.[5][6]



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Diagram 1: BWC0977 Mechanism of Action.

In Vitro Activity

BWC0977 has demonstrated potent in vitro activity against a global panel of MDR pathogens.

Pathogen Category	Minimum Inhibitory Concentration (MIC90) Range	Reference
MDR Gram-negative bacteria (Enterobacterales and non-fermenters)	0.03–2 µg/mL	[1] [2] [3] [7]
Gram-positive bacteria	0.03–2 µg/mL	[3] [7]
Anaerobes	0.03–2 µg/mL	[3] [7]
Biothreat pathogens	0.03–2 µg/mL	[3] [7]

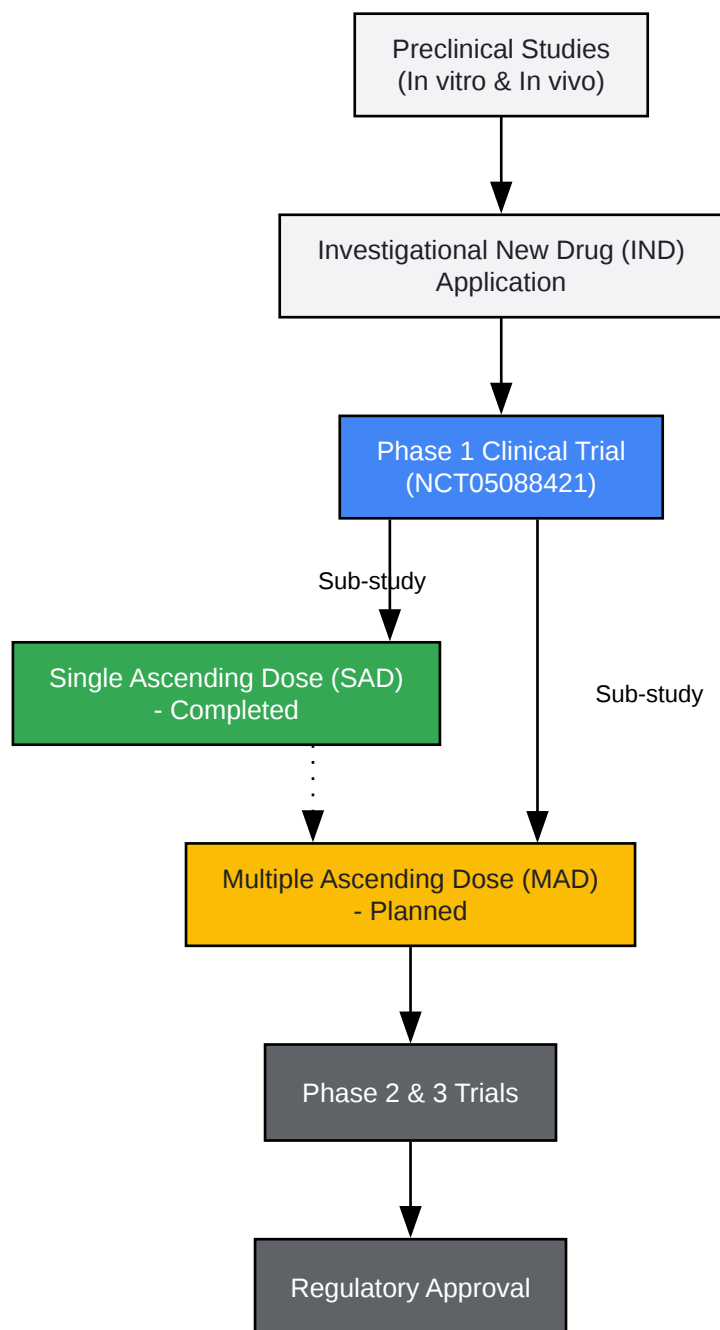
Notably, **BWC0977** retains its activity against clinical isolates that are resistant to fluoroquinolones, carbapenems, and colistin.[\[1\]](#)[\[3\]](#)[\[7\]](#)

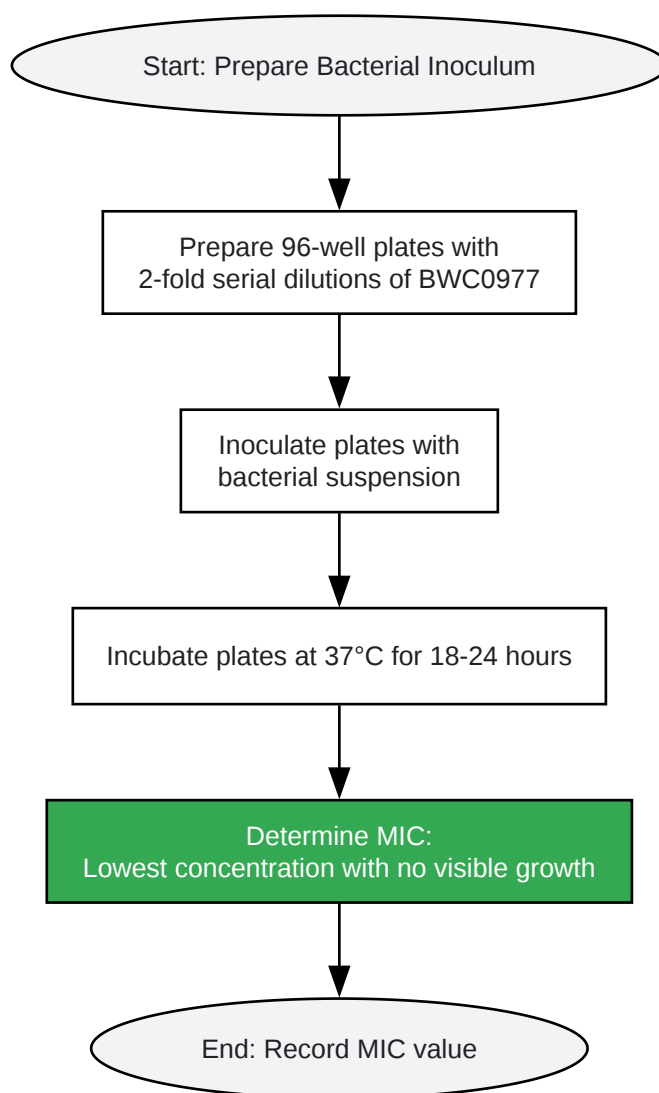
In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of **BWC0977** against multiple pathogens.[\[1\]](#)[\[3\]](#) The compound has shown effectiveness in murine thigh, lung, and urinary tract infection models.[\[8\]](#) Importantly, **BWC0977** achieves significantly higher drug levels in the epithelial lining fluid of infected lungs, suggesting its potential for treating respiratory infections.[\[1\]](#)[\[3\]](#)[\[9\]](#)

Clinical Development

BWC0977 is currently progressing through clinical trials. A Phase 1 clinical trial (NCT05088421) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered **BWC0977** in healthy adult volunteers.[\[1\]](#)[\[4\]](#)[\[8\]](#) The results from the single-ascending dose phase indicated that **BWC0977** was safe and well-tolerated, with dose-proportional exposures consistent with preclinical models.[\[1\]](#)[\[3\]](#) The multiple-ascending dose phase is planned to follow.[\[1\]](#) An oral formulation of **BWC0977** is also under development and is expected to enter first-in-human studies.[\[1\]](#)





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